molecular formula C11H12O2 B14476195 cyclopropanecarboxylic acid, 2-phenyl-, methyl ester, (1S,2R)- CAS No. 67528-63-6

cyclopropanecarboxylic acid, 2-phenyl-, methyl ester, (1S,2R)-

Cat. No.: B14476195
CAS No.: 67528-63-6
M. Wt: 176.21 g/mol
InChI Key: BQRFZWGTJXCXSR-UWVGGRQHSA-N
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Description

Chemical Structure and Properties The compound cyclopropanecarboxylic acid, 2-phenyl-, methyl ester, (1S,2R)- (CAS: Not explicitly provided; inferred molecular formula: C₁₂H₁₂O₂) features a cyclopropane ring substituted at position 2 with a phenyl group and a methyl ester at position 1 (Figure 1). The (1S,2R) stereochemistry indicates a trans configuration across the cyclopropane ring, which is critical for its biological activity and physicochemical properties .

This compound is likely used in pharmaceutical intermediates or agrochemicals due to the bioactivity of cyclopropane-containing molecules, such as antimicrobial or enzyme inhibitory effects .

Properties

CAS No.

67528-63-6

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

methyl (1S,2R)-2-phenylcyclopropane-1-carboxylate

InChI

InChI=1S/C11H12O2/c1-13-11(12)10-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3/t9-,10-/m0/s1

InChI Key

BQRFZWGTJXCXSR-UWVGGRQHSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@H]1C2=CC=CC=C2

Canonical SMILES

COC(=O)C1CC1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropanecarboxylic acid, 2-phenyl-, methyl ester, (1S,2R)- typically involves the cyclopropanation of a suitable precursor, followed by esterification. One common method involves the reaction of phenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting cyclopropanecarboxylic acid derivative is then esterified with methanol under acidic conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2-phenyl-, methyl ester, (1S,2R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Cyclopropanecarboxylic acid, 2-phenyl-.

    Reduction: Cyclopropanemethanol, 2-phenyl-.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2-phenyl-, methyl ester, (1S,2R)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclopropanecarboxylic acid, 2-phenyl-, methyl ester, (1S,2R)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclopropane Ring

Table 1: Key Structural and Functional Differences
Compound Name Substituents Ester Group Stereochemistry CAS Number Molecular Formula Key Applications
Target Compound 2-phenyl Methyl (1S,2R) - C₁₂H₁₂O₂ Pharmaceutical intermediates
Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)cyclopropanecarboxylate 1-benzamido, 2-difluoromethyl Ethyl (1S,2R) 1083005-84-8 C₁₄H₁₄F₂N₂O₃ Antiviral research
Cyclopropanecarboxylic acid, 2-(4-fluorophenyl)-, ethyl ester, (1R,2R)-rel 4-fluorophenyl Ethyl (1R,2R) - C₁₂H₁₁FO₂ Agrochemicals
Ethyl cis-2-(cyanomethyl)cyclopropanecarboxylate 2-cyanomethyl Ethyl cis (1R,2R or 1S,2S) - C₈H₁₁NO₂ Organic synthesis

Key Observations :

  • Ester Group Impact : Methyl esters (target compound) generally exhibit lower molecular weight and higher volatility compared to ethyl esters (e.g., ), affecting their pharmacokinetic profiles.
  • Substituent Effects: The phenyl group in the target compound enhances aromatic interactions in biological systems, whereas fluorophenyl () or cyanomethyl () groups introduce electronegativity or polarity, altering solubility and target binding .

Stereochemical Comparisons

Table 2: Stereochemical Influence on Bioactivity
Compound Name Stereochemistry Bioactivity
Target Compound (1S,2R) Not explicitly reported; inferred antimicrobial potential based on Streptomyces-derived analogs
(1S,2S)-2-(2-Methylphenyl)cyclopropanecarboxylic acid (1S,2S) Enzyme inhibition (e.g., cyclooxygenase) due to trans configuration
Ethyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate (1R,2S) Intermediate in peptidomimetics; stereochemistry critical for peptide backbone mimicry

Key Observations :

  • The (1S,2R) configuration in the target compound may optimize spatial alignment with biological targets compared to (1R,2S) or (1S,2S) isomers .
  • Cis vs. trans stereochemistry (e.g., vs. target) significantly impacts metabolic stability and receptor binding .

Key Observations :

  • Methyl esters (target) may pose lower toxicity risks compared to chlorinated derivatives (e.g., ) due to the absence of reactive halogen groups.
  • Steric hindrance from the phenyl group in the target compound could reduce metabolic activation, enhancing safety .

Biological Activity

Cyclopropanecarboxylic acid, 2-phenyl-, methyl ester, (1S,2R)- is a compound that has garnered interest in various biological applications due to its unique structural properties and potential therapeutic effects. This article delves into the biological activities of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring, which contributes to its reactivity and biological activity. The presence of the phenyl group enhances its interaction with biological targets. Its ability to undergo diverse chemical transformations while retaining significant biological activity makes it valuable in synthetic chemistry and pharmacology.

Antimicrobial Properties

Research indicates that derivatives of cyclopropanecarboxylic acids exhibit notable antimicrobial activity. For instance, esters of cyclopropanecarboxylic acid have been tested against various microbial strains, including:

  • Bacillus subtilis
  • Escherichia coli
  • Salmonella enterica
  • Staphylococcus aureus

In vitro studies have shown that certain derivatives demonstrate significant inhibitory effects on these microorganisms. For example, a specific ester displayed the highest activity against Bacillus subtilis at a concentration of 250 μg/ml .

Anti-inflammatory Effects

Cyclopropanecarboxylic acid derivatives are also studied for their anti-inflammatory properties. The mechanism often involves the modulation of inflammatory pathways through enzyme inhibition. In particular, compounds derived from this class have been shown to inhibit key enzymes involved in inflammation, such as lipoxygenases .

The biological activity of cyclopropanecarboxylic acid, 2-phenyl-, methyl ester is attributed to its interaction with specific molecular targets. The cyclopropane ring facilitates binding to enzymes and receptors, potentially inhibiting their activity or altering signaling pathways. For instance, molecular docking studies have indicated favorable interactions between this compound and the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO2), which is crucial in ethylene biosynthesis in plants .

Case Studies and Experimental Data

Several studies have explored the efficacy of cyclopropanecarboxylic acid derivatives:

CompoundBinding Affinity (ΔG)Kb (M−1)Activity
(1S,2R)-2-phenyl-cyclopropane-1-carboxylic acid-6.2 kcal/mol3.53×10^4Moderate
Pyrazinoic acid-5.3 kcal/mol7.61×10^3Low
Methylcyclopropane-3.1 kcal/mol0.188×10^3Very Low

These findings highlight the potential of (1S,2R)-2-phenyl-cyclopropane-1-carboxylic acid as a promising candidate for further development in medicinal chemistry .

Q & A

Q. What are the recommended synthetic routes for (1S,2R)-cyclopropanecarboxylic acid, 2-phenyl-, methyl ester?

Methodological Answer: The synthesis typically involves two key steps:

  • Cyclopropanation : A diazo compound (e.g., ethyl diazoacetate) reacts with a styrene derivative under transition metal catalysis (e.g., Rh(II) or Cu(I)) to form the strained cyclopropane ring. Reaction conditions (temperature, solvent, catalyst loading) must be optimized to control stereoselectivity .
  • Esterification : The carboxylic acid group is methylated using methanol under acidic or basic conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high enantiomeric purity .

Q. Which characterization techniques are essential for verifying the structure and stereochemistry of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm cyclopropane ring protons (δ 1.2–2.5 ppm) and ester carbonyl (δ 165–175 ppm). NOESY or COSY can resolve stereochemistry .
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol to determine enantiomeric excess (>98% for (1S,2R)) .
  • X-ray Crystallography : Definitive proof of absolute configuration requires single-crystal analysis .

Q. What are the storage and stability considerations for this compound?

Methodological Answer:

  • Store at 2–8°C under inert gas (argon) to prevent ester hydrolysis.
  • Stability tests (TGA/DSC) indicate decomposition above 150°C. Avoid prolonged exposure to moisture or acidic/basic environments .

Q. How should researchers handle safety and toxicity concerns given limited data?

Methodological Answer:

  • Assume acute toxicity (LD50_{50} unknown). Use PPE (gloves, goggles) and work in a fume hood.
  • Conduct in vitro assays (e.g., Ames test) for mutagenicity. Ecological risk assessments (OECD 201/202 guidelines) are recommended despite lacking data .

Advanced Research Questions

Q. How can stereochemical challenges in synthesis be addressed?

Methodological Answer:

  • Chiral Auxiliaries : Use Evans’ oxazolidinones to enforce (1S,2R) configuration during cyclopropanation .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
  • Computational modeling (DFT) predicts transition-state energies to optimize catalyst selectivity .

Q. What computational approaches are used to predict biological activity?

Methodological Answer:

  • Molecular Docking : Simulate binding to targets (e.g., sigma receptors) using AutoDock Vina. The phenyl group’s π-stacking and cyclopropane’s strain enhance affinity .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl vs. phenyl) with logP and IC50_{50} values for drug-likeness .

Q. How can pharmacological target identification be optimized?

Methodological Answer:

  • High-Throughput Screening (HTS) : Test against kinase or GPCR libraries. Prioritize targets showing >50% inhibition at 10 µM.
  • Proteomics : SILAC labeling identifies proteins binding to a biotinylated derivative of the compound .

Q. How should contradictory data in stereochemical outcomes be resolved?

Methodological Answer:

  • VCD (Vibrational Circular Dichroism) : Compare experimental and computed spectra to resolve ambiguities in NMR-based assignments .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled cyclopropane to track stereochemical integrity during reactions .

Q. What strategies mitigate ecological risks when toxicity data are unavailable?

Methodological Answer:

  • Read-Across Analysis : Use data from analogs (e.g., methyl cyclopropanecarboxylate) to estimate persistence (t1/2_{1/2} >60 days in water) .
  • Microcosm Studies : Assess biodegradation in soil/water systems spiked with 10 ppm of the compound .

Q. How does structural modification (e.g., phenyl vs. difluoromethyl) alter reactivity?

Methodological Answer:

  • Comparative Table :
Substituent Effect on LogP Biological Activity Synthetic Yield
Phenyl (target)+2.1Sigma receptor binding45–55%
Difluoromethyl+1.3Enzyme inhibition60–70%
  • The phenyl group enhances lipophilicity and receptor affinity but reduces synthetic yield due to steric hindrance .

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